N-cyclopropyl-3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(pyridin-4-ylmethyl)butanamide
Description
N-cyclopropyl-3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(pyridin-4-ylmethyl)butanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyclopropyl group, a dimethyl-substituted oxazole ring, and a pyridinylmethyl group, making it structurally complex and potentially versatile in its reactivity and interactions.
Properties
IUPAC Name |
N-cyclopropyl-3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(pyridin-4-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-12(18-13(2)20-23-14(18)3)10-17(22)21(16-4-5-16)11-15-6-8-19-9-7-15/h6-9,12,16H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNPTHJZJMXURP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)CC(=O)N(CC2=CC=NC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(pyridin-4-ylmethyl)butanamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and an amine under acidic or basic conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Formation of the Butanamide Backbone: The butanamide backbone can be constructed through a series of condensation and reduction reactions, starting from a suitable butanoic acid derivative.
Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached via a nucleophilic substitution reaction, using a pyridine derivative
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